molecular formula C21H25NO4 B587288 (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde CAS No. 1391068-17-9

(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde

Cat. No.: B587288
CAS No.: 1391068-17-9
M. Wt: 355.434
InChI Key: CIYSXAMDUAWENL-IBGZPJMESA-N
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Description

(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its unique structure, which includes both an amino group protected by a Boc group and a benzyloxy group. These functional groups make it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydroxide, DMAP.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde is used as an intermediate in the synthesis of complex organic molecules. Its protected amino group allows for selective reactions without interference from the amino functionality.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving aldehyde dehydrogenases and other enzymes that act on aldehyde groups.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical agents, especially those requiring selective protection and deprotection of functional groups during multi-step synthesis.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules used in various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde exerts its effects involves its functional groups:

    Aldehyde Group: Acts as an electrophile in nucleophilic addition reactions.

    Boc-Protected Amino Group: Provides stability and selectivity in reactions, allowing for controlled deprotection under acidic conditions.

    Benzyloxy Group: Participates in various substitution reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-hydroxy-benzenepropionic Aldehyde: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-methoxy-benzenepropionic Aldehyde: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde is unique due to its combination of a Boc-protected amino group and a benzyloxy group, which provides a balance of stability and reactivity. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.

Properties

IUPAC Name

tert-butyl N-[(1S)-3-oxo-1-(4-phenylmethoxyphenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-19(13-14-23)17-9-11-18(12-10-17)25-15-16-7-5-4-6-8-16/h4-12,14,19H,13,15H2,1-3H3,(H,22,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYSXAMDUAWENL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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